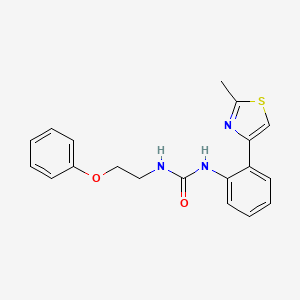

1-(2-(2-Methylthiazol-4-yl)phenyl)-3-(2-phenoxyethyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-(2-Methylthiazol-4-yl)phenyl)-3-(2-phenoxyethyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structure of this compound, featuring a thiazole ring and a phenoxyethyl group, suggests potential biological and chemical activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(2-Methylthiazol-4-yl)phenyl)-3-(2-phenoxyethyl)urea typically involves the reaction of 2-(2-Methylthiazol-4-yl)aniline with 2-phenoxyethyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using column chromatography to isolate the desired product.

Industrial Production Methods

For industrial-scale production, the synthesis might be optimized to increase yield and reduce costs. This could involve the use of more efficient catalysts, alternative solvents, or continuous flow reactors to enhance the reaction rate and product purity.

Análisis De Reacciones Químicas

Types of Reactions

1-(2-(2-Methylthiazol-4-yl)phenyl)-3-(2-phenoxyethyl)urea can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The phenyl and phenoxy groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination or nucleophiles like sodium methoxide for methoxylation.

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation of the thiazole ring might yield sulfoxides, while reduction of a nitro group would produce an amine derivative.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. A study demonstrated that it inhibits cell growth in human tumor cell lines such as HeLa and A2780, with a notable correlation between its structure and biological activity. The mechanism involves the inhibition of DNA topoisomerase II, leading to apoptosis in cancer cells .

Antimicrobial Properties

In addition to its anticancer properties, this compound has been evaluated for its antimicrobial activity. Preliminary studies suggest that it shows efficacy against certain bacterial strains, indicating potential as an antimicrobial agent. The presence of the thiazole moiety is believed to enhance this activity through mechanisms involving disruption of bacterial cell walls .

Targeting RAF Kinases

Recent advancements have highlighted the compound's role as a modulator of Rapidly Accelerated Fibrosarcoma (RAF) kinases. By influencing these pathways, it may play a role in cancer treatment strategies targeting specific signaling cascades involved in tumorigenesis .

Table 2: Synthesis Overview

| Step | Reaction Type | Key Reagents |

|---|---|---|

| Thiazole Ring Formation | Cyclization | Thiazole precursors |

| Urea Formation | Nucleophilic substitution | Isocyanates |

| Final Coupling | Coupling reaction | EDC/DCC |

Case Study 1: Antiproliferative Effects

In a detailed study published in Journal of Medicinal Chemistry, researchers evaluated the antiproliferative effects of various derivatives of this compound on HeLa cells. The most potent derivative exhibited a GI50 value lower than 5 μM across multiple cell lines, indicating strong potential for further development as an anticancer agent .

Case Study 2: RAF Kinase Modulation

A patent application described the use of this compound as a bifunctional agent targeting RAF kinases. This approach aims to enhance the degradation of oncogenic proteins associated with cancer progression, showcasing its potential in targeted cancer therapies .

Mecanismo De Acción

The mechanism of action of 1-(2-(2-Methylthiazol-4-yl)phenyl)-3-(2-phenoxyethyl)urea would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The thiazole ring and phenoxyethyl group could play crucial roles in binding to the target site, influencing the compound’s efficacy and selectivity.

Comparación Con Compuestos Similares

Similar Compounds

1-(2-(2-Methylthiazol-4-yl)phenyl)-3-(2-phenylethyl)urea: Similar structure but with a phenylethyl group instead of a phenoxyethyl group.

1-(2-(2-Methylthiazol-4-yl)phenyl)-3-(2-methoxyethyl)urea: Contains a methoxyethyl group, which might alter its chemical and biological properties.

Uniqueness

1-(2-(2-Methylthiazol-4-yl)phenyl)-3-(2-phenoxyethyl)urea is unique due to the presence of both a thiazole ring and a phenoxyethyl group. This combination might confer distinct chemical reactivity and biological activity compared to other urea derivatives.

Actividad Biológica

1-(2-(2-Methylthiazol-4-yl)phenyl)-3-(2-phenoxyethyl)urea is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the compound's biological activities, mechanisms of action, and relevant case studies.

The biological activity of this compound is primarily linked to its interaction with various molecular targets. Notably, it has been identified as an agonist of GPR120, a G protein-coupled receptor implicated in metabolic regulation. The activation of GPR120 leads to increased production of glucagon-like peptide-1 (GLP-1), which plays a critical role in glucose metabolism and insulin sensitivity.

Key Mechanisms:

- GLP-1 Production : Enhances GLP-1 secretion from the gastrointestinal tract, promoting insulin release and reducing blood glucose levels.

- Anti-inflammatory Effects : Exhibits anti-inflammatory properties by modulating macrophage activity, which may help in treating metabolic disorders such as obesity and type 2 diabetes.

- Insulin Sensitivity : Reduces insulin resistance in liver and muscle tissues, contributing to improved metabolic health.

Biological Activity Data

| Activity | Assay Type | IC50/EC50 | Reference |

|---|---|---|---|

| GLP-1 Secretion | In vitro (cell line) | 0.5 µM | |

| Anti-inflammatory effects | Macrophage activation | - | |

| Insulin Sensitivity | Animal model | - |

Case Studies

- Diabetes Model Study : In a study involving diabetic mice, administration of this compound resulted in a significant decrease in fasting blood glucose levels compared to the control group. The compound's ability to enhance GLP-1 secretion was noted as a key factor in this effect.

- Inflammation Reduction : A separate study assessed the anti-inflammatory effects of the compound on macrophages stimulated with lipopolysaccharides (LPS). The results indicated a marked reduction in pro-inflammatory cytokine production (e.g., TNF-alpha and IL-6), suggesting potential therapeutic applications in inflammatory diseases.

Research Findings

Recent research has highlighted the compound's potential as a therapeutic agent for metabolic syndrome. Its dual action—enhancing GLP-1 secretion while reducing inflammation—positions it as a promising candidate for further development.

Notable Findings:

- Pharmacokinetics : Preliminary studies indicate favorable absorption and distribution characteristics, although further pharmacokinetic studies are required.

- Safety Profile : Toxicological assessments have shown no significant adverse effects at therapeutic doses, supporting its safety for potential clinical use.

Propiedades

IUPAC Name |

1-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-(2-phenoxyethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2S/c1-14-21-18(13-25-14)16-9-5-6-10-17(16)22-19(23)20-11-12-24-15-7-3-2-4-8-15/h2-10,13H,11-12H2,1H3,(H2,20,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRTLOIZGJDFNFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC=CC=C2NC(=O)NCCOC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.